beta-Farnesene

Description

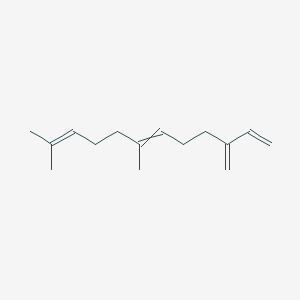

Structure

3D Structure

Properties

IUPAC Name |

7,11-dimethyl-3-methylidenedodeca-1,6,10-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNRRGGBADWTMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=C)C=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860230 | |

| Record name | 7,11-Dimethyl-3-methylidenedodeca-1,6,10-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77129-48-7 | |

| Record name | 7,11-Dimethyl-3-methylene-1,6,10-dodecatriene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77129-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

physical and chemical properties of beta-farnesene

Technical Monograph: -Farnesene

Bio-Renewable Sesquiterpene Platform for Advanced Applications

Executive Summary

As a Senior Application Scientist, I present this guide to address the critical material constraints of

Physicochemical Profile

The following data represents the standard industrial grade (E)-

Table 1: Physical Constants & Properties

| Property | Value / Range | Conditions | Relevance |

| Molecular Formula | - | Sesquiterpene | |

| Molecular Weight | 204.36 g/mol | - | Stoichiometric calcs |

| Density | 0.836 g/mL | @ 20°C | Liquid handling/Flow |

| Boiling Point | ~260°C | @ 760 mmHg (Theoretical) | Do not distill at atm pressure |

| Boiling Point (Vac) | 124°C | @ 10-12 mmHg | Purification standard |

| Refractive Index | 1.487 – 1.492 | Purity check (sensitive) | |

| Flash Point | 110°C | Closed Cup | Safety/Flammability |

| Solubility | Non-polar | Hexane, Toluene, Diethyl Ether | Polymerization solvents |

| Solubility (Water) | Insoluble | < 10 mg/L | Phase separation |

| Appearance | Clear, colorless | Liquid | Yellowing indicates oxidation |

Molecular Architecture & Stereochemistry

(E)-isomer-

(E)-

-Farnesene: The conjugated diene system is accessible for Diels-Alder reactions and anionic polymerization. -

(Z)-

-Farnesene: Less common, often found in natural plant extracts alongside the (E) isomer.

Structural Insight: The molecule features a conjugated diene at the "head" (positions 1,3) and isolated double bonds at positions 6 and 10. This structural duality allows for selective functionalization—the conjugated head is highly reactive toward polymerization and cycloaddition, while the isolated tail bonds require harsher conditions (e.g., high-pressure hydrogenation) to react.

Chemical Reactivity & Derivatization

The utility of

Reaction Landscape Visualization

The following diagram maps the transformation pathways from the raw bio-farnesene to high-value end products.

Caption: Chemical branching of

Key Reaction Mechanisms

-

Anionic Polymerization: Unlike random radical polymerization, anionic initiation (e.g., sec-butyllithium) allows for "living" polymerization. This enables the creation of block copolymers (e.g., Farnesene-Styrene) with precise molecular weights. The resulting polymer has a "bottlebrush" architecture due to the pendant side chains, conferring unique rheological properties (low viscosity, high elasticity).

-

Hydrogenation: Complete saturation yields Farnesane (2,6,10-trimethyldodecane), a drop-in diesel/jet fuel with a high cetane number and zero sulfur.

-

Vitamin E Synthesis:

-farnesene is a precursor to Isophytol .[5] Isophytol is condensed with trimethylhydroquinone (TMHQ) to synthesize

Protocol: Quality Control & Stabilization System

Context:

Reagents & Equipment

-

Solvent: HPLC-grade Hexane (degassed).

-

Standard: Squalane (Internal Standard for GC).

-

Stabilizer: tert-Butylhydroquinone (TBHQ) or BHT.

-

Gas: High-purity Nitrogen or Argon.

-

Analysis: GC-FID or GC-MS; Peroxide Test Strips (Quantofix).

Step-by-Step Workflow

Step 1: Receipt & Initial Validation (The "Gatekeeper" Step)

-

Upon receipt, do not open the bottle immediately. Allow it to reach room temperature to prevent water condensation.

-

Visual Check: Liquid must be water-white. Any yellow tint implies >0.5% oxidation products.

-

Peroxide Test: Dip a semi-quantitative peroxide strip.

-

Pass: < 10 mg/L peroxides.

-

Fail: > 10 mg/L. (Requires distillation before use in polymerization).

-

Step 2: Aliquoting & Stabilization

-

Action: Never store the bulk container after opening. Aliquot immediately.

-

Add 100-500 ppm TBHQ if the downstream application permits (Note: Polymerization catalysts will be killed by phenolic antioxidants. If used for polymerization, store neat under Argon at -20°C and distill immediately before use).

-

Sparge aliquots with Argon for 2 minutes.

-

Seal with septum caps and wrap with Parafilm.

Step 3: Storage Logic

-

Short Term (<1 week): 4°C in dark.

-

Long Term (>1 month): -20°C or -80°C.[6]

Step 4: Pre-Reaction Quantification (Self-Validation)

-

Before running a reaction (e.g., Diels-Alder), perform a GC-FID check.

-

Protocol: Mix 10

L sample + 10 -

Calculation: Calculate purity based on the ratio of Farnesene Area vs. Squalane Area (corrected for response factors).

-

Stop Condition: If purity < 95%, repurify via vacuum distillation (124°C @ 10 mmHg).

Stability Logic Visualization

This diagram illustrates the decision matrix for handling

Caption: Decision matrix for stabilizing

References

-

Amyris, Inc. (2016). Rewriting yeast central carbon metabolism for industrial isoprenoid production. Nature.[7] [Link]

-

PubChem. (n.d.). Compound Summary: beta-Farnesene.[1][2][3][6][8][9][10][11][12] National Library of Medicine. [Link]

-

Ye, Z., et al. (2022).[5] Revolution of vitamin E production by starting from microbial fermented farnesene to isophytol.[5][13] Nature Communications. [Link]

-

Hahn, T., et al. (2021). Trends in the Diels–Alder reaction in polymer chemistry. Chemical Society Reviews. [Link]

-

The Good Scents Company. (n.d.). (E)-beta-farnesene physical properties and spectral data.[9][10][Link]

Sources

- 1. chembk.com [chembk.com]

- 2. (E)-beta-farnesene, 18794-84-8 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Rewriting yeast central carbon metabolism for industrial isoprenoid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. energy.gov [energy.gov]

- 9. 18794-84-8 CAS MSDS ((E)-BETA-FARNESENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. beta-Farnesene [drugfuture.com]

- 11. researchgate.net [researchgate.net]

- 12. First time β-farnesene production by the versatile bacterium Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Revolution of vitamin E production by starting from microbial fermented farnesene to isophytol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Farnesene Framework: From Structural Elucidation to Metabolic Engineering

Executive Summary

Farnesene (

The Chemical Framework: Isomerism and Properties

Farnesene exists primarily as two structural isomers:

- -Farnesene (3,7,11-trimethyl-1,3,6,10-dodecatetraene): Most commonly found in the waxy coating of apples (associated with "scald" pathology) and orchid fragrances.

- -Farnesene (7,11-dimethyl-3-methylene-1,6,10-dodecatriene): Characterized by an exocyclic methylene group. It functions as the alarm pheromone for most aphid species.[4][5]

Table 1: Physicochemical Profile of Farnesene Isomers

| Property | (E,E)- | (E)- |

| CAS Registry | 502-61-4 | 18794-84-8 |

| Molecular Weight | 204.35 g/mol | 204.35 g/mol |

| Boiling Point | ~260°C (760 mmHg) | ~260°C (760 mmHg) |

| Key Biological Source | Malus domestica (Apple cuticle) | Mentha piperita, Aphididae (Alarm pheromone) |

| Odor Profile | Green, woody, vegetative | Woody, citrus, herbal |

| Retention Index (DB-5) | ~1505 | ~1458 |

Historical Trajectory: From Ruzicka to Synthetic Biology

The history of farnesene is a progression from classical isolation chemistry to advanced metabolic engineering.

Phase I: The Isoprene Rule (1920s-1950s)

The conceptual foundation was laid by Leopold Ruzicka , whose "Biogenetic Isoprene Rule" postulated that terpenes are assembled from C5 isoprene units. This rule was critical in predicting the structure of farnesene before modern spectroscopy confirmed it. Ruzicka’s work earned him the Nobel Prize in 1939 and established the structural logic for all sesquiterpenes [1].

Phase II: Chemical Ecology (1960s-1970s)

-

1966: Huelin and Murray isolated

-farnesene from the natural coating of apples, identifying it as the oxidation substrate leading to superficial scald, a storage disorder [2]. -

1972: Bowers et al. identified (E)-

-farnesene as the alarm pheromone of the aphid Myzus persicae. This was a landmark discovery in chemical ecology, demonstrating how a single volatile compound could trigger complex behavioral responses in insects [3].

Phase III: The Synthetic Biology Era (2000s-Present)

The focus shifted from isolation to production. Amyris, Inc. pioneered the metabolic engineering of Saccharomyces cerevisiae to produce farnesene as a biofuel precursor. By re-routing the carbon flux from the ergosterol pathway to farnesene synthase, they achieved industrial titers, validating the "sugar-to-hydrocarbon" platform [4].

Biosynthetic Mechanics

Nature synthesizes farnesene via two compartmentalized pathways, both converging on the universal precursor Farnesyl Pyrophosphate (FPP) .

-

Mevalonate (MVA) Pathway (Cytosolic): Found in fungi (yeast), animals, and plant cytoplasm. Uses Acetyl-CoA.[6]

-

MEP/DOXP Pathway (Plastidial): Found in bacteria and plant plastids. Uses Pyruvate + Glyceraldehyde-3-Phosphate.

Mechanism of Action

The conversion of FPP to farnesene is catalyzed by Farnesene Synthase (FS) .[7][8]

-

Step 1: Ionization of the diphosphate group from FPP to form a farnesyl cation (

). -

Step 2: Isomerization to a nerolidyl cation (in some variants).

-

Step 3: Deprotonation at specific positions (C4 for

, C15 for

Visualization: Biosynthetic Logic

Figure 1: Dual biosynthetic origins of farnesene isomers converging at the FPP node.

Protocol: Metabolic Engineering in S. cerevisiae

This workflow describes the industry-standard approach (adapted from Amyris methodologies) to engineering yeast for high-titer

Core Strategy

The objective is to push flux through the MVA pathway while blocking the consumption of FPP by squalene synthase (ERG9), which leads to sterols.

Step-by-Step Engineering Protocol

-

Upstream Overexpression (Flux Push):

-

Integrate additional copies of tHMG1 (truncated HMG-CoA reductase). This is the rate-limiting step of the MVA pathway.

-

Promoter selection: Strong constitutive promoters (e.g.,

,

-

-

Downstream Bottleneck Removal:

-

Overexpress ERG20 (FPP Synthase) to ensure rapid conversion of IPP to FPP.

-

Crucial Step: Heterologous expression of a

-Farnesene Synthase (FS) .-

Source:Artemisia annua (Aa

-FS) is highly effective. -

Codon Optimization: Essential for S. cerevisiae expression.

-

-

-

Competitor Pathway Throttling (Flux Pull):

-

The native ERG9 gene consumes FPP to make ergosterol (essential for cell survival).

-

Modification: Replace the native ERG9 promoter with a repressible promoter (e.g.,

, repressed by methionine) or a weak promoter (

-

Visualization: Engineering Workflow

Figure 2: Metabolic rewiring of yeast. Green nodes indicate overexpression; Red indicates downregulation.

Analytical Protocol: SPME-GC-MS Characterization

Because farnesene is volatile and susceptible to oxidation, Headspace Solid-Phase Microextraction (HS-SPME) is the superior extraction method over liquid-liquid extraction.

Materials

-

SPME Fiber: 100 µm Polydimethylsiloxane (PDMS) or DVB/CAR/PDMS (for broader volatile range).

-

GC Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30m x 0.25mm ID.[9]

Method Steps

-

Sample Prep: Place 1g of plant tissue or 2mL of fermentation broth into a 20mL headspace vial. Add internal standard (e.g., nonyl acetate).

-

Equilibration: Incubate vial at 40°C for 15 minutes to volatilize terpenes.

-

Extraction: Expose SPME fiber to headspace for 30 minutes at 40°C.

-

Desorption: Insert fiber into GC inlet (splitless mode) at 250°C for 2 minutes.

-

GC Gradient:

-

Initial: 50°C (hold 2 min).

-

Ramp 1: 5°C/min to 180°C.

-

Ramp 2: 20°C/min to 280°C (hold 5 min).

-

-

Validation: Calculate Kovats Retention Indices (RI) using a C8-C20 alkane ladder. Compare RI with literature values (Table 1) to distinguish isomers.

Applications & Future Outlook

-

Biofuels: Hydrogenation of farnesene yields farnesane , a drop-in renewable diesel/jet fuel with high energy density and low freezing point [5].

-

Pharmaceuticals: Farnesene serves as a chemical scaffold for the synthesis of Vitamin E and artemisinin precursors.

-

Agriculture: Recombinant

-farnesene is used in "push-pull" pest management strategies to repel aphids from crops.

The future lies in enzyme evolution —engineering synthases with higher turnover rates (

References

-

Ruzicka, L. (1953). "The isoprene rule and the biogenesis of terpenic compounds." Experientia, 9(10), 357-367. Link

-

Huelin, F. E., & Murray, K. E. (1966). "Alpha-Farnesene in the Natural Coating of Apples." Nature, 210, 1260–1261.[10] Link

-

Bowers, W. S., et al. (1972). "Aphid Alarm Pheromone: Isolation, Identification, Synthesis." Science, 177(4054), 1121-1122. Link

-

Meadows, A. L., et al. (2016).[6][11] "Rewriting yeast central carbon metabolism for industrial isoprenoid production." Nature, 537, 694–697. Link

-

Gupta, A., & Phulara, S. C. (2015).[12][13] "Metabolic engineering for isoprenoid-based biofuel production." Journal of Applied Microbiology, 119(3), 605-619. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. farnesene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Farnesene Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Aphid alarm pheromone: an overview of current knowledge on biosynthesis and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rewriting yeast central carbon metabolism for industrial isoprenoid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Headspace solid-phase microextraction-gas chromatography-mass spectrometry characterization of propolis volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha-farnesene in the natural coating of apples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The main component of the aphid alarm pheromone (E)-β-farnesene affects the growth and development of Spodoptera exigua by mediating juvenile hormone-related genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The main component of the aphid alarm pheromone (E)-β-farnesene affects the growth and development of Spodoptera exigua by mediating juvenile hormone-related genes [frontiersin.org]

ecological role of beta-farnesene in plant-insect interactions

Title: The Chemical Ecology of (E)-

Executive Summary

(E)-

Despite its potent biological activity in laboratory settings, translational attempts to utilize EBF in transgenic crops (e.g., the Rothamsted wheat trials) have faced significant hurdles. This guide analyzes the molecular biosynthesis of EBF, its reception via Odorant Binding Proteins (OBPs), and the critical physiological phenomenon of habituation that undermines continuous-release strategies. It concludes with validated protocols for volatile collection and electrophysiological assay.

Molecular Basis: Biosynthesis and Reception

Biosynthesis via the Mevalonate Pathway

Unlike monoterpenes produced in plastids, sesquiterpenes like EBF are synthesized in the cytosol via the mevalonate (MVA) pathway.

-

Precursor: Farnesyl diphosphate (FPP).[2]

-

Enzyme: (E)-

-farnesene synthase (EbFS). -

Mechanism: The enzyme ionizes FPP to a farnesyl cation, which undergoes deprotonation to form the acyclic olefin (E)-

-farnesene. -

Genetics: Genes encoding EbFS have been isolated from Mentha × piperita (peppermint) and Artemisia annua, serving as the basis for transgenic interventions.

Signal Transduction: The Role of OBPs

Aphids do not detect EBF through passive diffusion alone. The hydrophobic molecule must be solubilized and ferried across the sensillar lymph to olfactory receptors (ORs).

-

Key Proteins: OBP3 and OBP7 (specifically in Acyrthosiphon pisum and Myzus persicae).[3]

-

Binding Affinity: OBP3 shows high specificity for EBF.[4] Structural studies indicate that OBP3 undergoes a conformational change upon binding EBF, protecting the pheromone from degradation by sensillar enzymes before it reaches the receptor.

Critical Insight: Knockdown of Obp3 or Obp7 abolishes the alarm response, confirming these proteins are not merely passive carriers but essential filters for signal integrity.

Ecological Dynamics & The "Habituation" Trap

The Tritrophic Signaling Network

EBF mediates a "cry for help" strategy.

-

First Trophic Level (Plant): Constitutive or induced emission.

-

Second Trophic Level (Aphid): Dispersal (dropping off the plant) to avoid predation.

-

Third Trophic Level (Predator): Attraction of Diaeretiella rapae (parasitoid wasp) and Coccinella septempunctata (ladybeetle).

Visualization: The Signaling Pathway

Caption: Figure 1: Tritrophic interactions mediated by EBF. Note the critical "Habituation" pathway where continuous exposure suppresses the alarm response.

Case Study: The Rothamsted Wheat Trial Failure

The Experiment: Researchers at Rothamsted Research (UK) engineered wheat (Triticum aestivum) to constitutively express the EbFS gene from peppermint. The goal was to create a "push-pull" system: repel aphids (push) and attract parasitoids (pull).

The Result: While effective in the lab, the field trial failed to reduce aphid populations significantly.[5][6]

Failure Analysis (Root Cause):

| Factor | Laboratory Condition | Field Condition | Mechanism of Failure |

|---|---|---|---|

| Emission Profile | Controlled, acute bursts | Continuous, constitutive | Habituation: Aphids exposed to constant EBF desensitize. The "Boy Who Cried Wolf" effect.[5] |

| Wind Dynamics | Static/Low flow | High turbulence | Rapid dilution of the volatile plume below behavioral thresholds. |

| Predator Behavior | Confined space | Open foraging | Predators may require visual cues or specific blend ratios (EBF + Green Leaf Volatiles) to arrest. |

Scientific Takeaway: Effective pest control requires inducible promoters (activated only upon feeding) rather than constitutive ones, mimicking the natural "burst" release of EBF.

Validated Experimental Protocols

To study EBF, one must capture the volatile without thermal degradation and validate its biological activity.

Dynamic Headspace Collection (Push-Pull System)

Do not use static headspace for quantitative analysis of reactive terpenes.

-

Enclosure: Enclose the plant in a chemically inert PET (polyethylene terephthalate) or glass vessel. Avoid PVC (releases plasticizers).

-

Air Supply (Push): Pump charcoal-filtered air into the vessel at 1.0 L/min.

-

Collection (Pull): Pull air out through a trap at 0.8 L/min. The differential (0.2 L/min) ensures positive pressure, preventing outside contaminants from entering.

-

Adsorbent: Use Porapak Q (50 mg) or Tenax TA .

-

Why? Tenax is hydrophobic and minimizes water retention, crucial for GC-MS.

-

-

Elution: Elute the trap with 500 µL of redistilled hexane or dichloromethane.

-

Internal Standard: Spike samples with nonyl acetate (ng range) for quantification.

GC-MS Analysis Workflow

Caption: Figure 2: Analytical workflow for EBF quantification. Note the specific target ions (m/z 69, 93) for sesquiterpene identification.

Electroantennography (EAG)

To confirm the detected EBF is biologically active:

-

Preparation: Excise the antenna of an apterous (wingless) aphid.

-

Mounting: Mount between two glass capillary electrodes filled with Ringer’s solution (Ag/AgCl wire interface).

-

Stimulus: Deliver EBF puffs (10 µL on filter paper) into a continuous humidified air stream.

-

Validation: A depolarization (negative potential drop) indicates receptor activation. Always use a solvent blank (hexane) control.

References

-

Beale, M. H., et al. (2006). Aphid alarm pheromone produced by transgenic plants affects aphid and parasitoid behavior.[1] Proceedings of the National Academy of Sciences, 103(27), 10509–10513. Link

-

Bruce, T. J., et al. (2015). The first crop plant genetically engineered to release an insect pheromone for defence. Scientific Reports, 5, 11183. Link

-

Vandermoten, S., et al. (2012).[3] Aphid alarm pheromone: An overview of current knowledge on biosynthesis and functions. Insect Biochemistry and Molecular Biology, 42(3), 155-163.[7] Link

-

Qiao, H., et al. (2009). Discrimination of alarm pheromone (E)-beta-farnesene by aphid odorant-binding proteins.[3][8][9][10] Insect Biochemistry and Molecular Biology, 39(5-6), 414-419. Link

-

Joachim, C., et al. (2015).[11] Does the Aphid Alarm Pheromone (E)-β-farnesene Act as a Kairomone under Field Conditions? Journal of Chemical Ecology, 41, 267–275. Link

Sources

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Two Odorant-Binding Proteins Mediate the Behavioural Response of Aphids to the Alarm Pheromone (E)-ß-farnesene and Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two Odorant-Binding Proteins Mediate the Behavioural Response of Aphids to the Alarm Pheromone (E)-ß-farnesene and Structural Analogues | PLOS One [journals.plos.org]

- 5. grist.org [grist.org]

- 6. Rothamsted Research Releases Results of GM Wheat Field Trials- Crop Biotech Update (July 1, 2015) | Crop Biotech Update - ISAAA.org [isaaa.org]

- 7. Aphid alarm pheromone: an overview of current knowledge on biosynthesis and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New analogues of (E)-β-farnesene with insecticidal activity and binding affinity to aphid odorant-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discrimination of alarm pheromone (E)-beta-farnesene by aphid odorant-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

degradation pathways of beta-farnesene in the environment

Technical Guide: Environmental Degradation Pathways of -Farnesene

Executive Summary

(E)-

Due to its conjugated diene system and multiple trisubstituted double bonds,

Part 1: Molecular Architecture & Reactivity

The instability of

-

Conjugated Diene System: The C1-C3 and C3-C15 bonds form a conjugated system (3-methylene-1-ene structure) that is exceptionally electron-rich and susceptible to electrophilic attack by ozone (

) and hydroxyl radicals ( -

Allylic Hydrogens: The presence of multiple allylic sites allows for rapid H-abstraction, initiating radical chain reactions.

Implication: In ambient air,

Part 2: Atmospheric Oxidation (Dominant Pathway)

Ozonolysis and Hydroxyl Radical Attack

The gas-phase oxidation of

-

Ozone (

): Adds to the C=C bonds to form a primary ozonide (POZ), which rapidly decomposes into Criegee Intermediates (CI). These CIs stabilize or decompose to yield carbonyls and hydroxyl radicals. -

Hydroxyl Radical (

): Adds to the double bonds to form alkyl radicals, which react with

Key Degradation Products

-

Gas Phase: Acetone, 4-oxopentanal, 6-methylhept-5-en-2-one (MHO), and formaldehyde.

-

Particle Phase (SOA): 5,6-dihydroxy-6-methylheptan-2-one (DHMHO) is a specific tracer for farnesene oxidation. Other products include conjugated trienols and high-molecular-weight epoxides.

Reaction Mechanism Diagram

The following diagram illustrates the branching pathways for Ozonolysis and OH radical attack.

Figure 1: Mechanistic branching of

Kinetic Data Summary

The reaction rates for

| Oxidant | Rate Constant ( | Estimated Lifetime ( | Reference |

| Hydroxyl Radical ( | ~ 50 minutes | Kim et al. (2011) | |

| Ozone ( | ~ 45 minutes | Kourtchev et al. (2009) | |

| Nitrate Radical ( | ~ 2 minutes (Night) | Atkinson et al. |

*Note: Lifetimes calculated assuming ambient concentrations:

Part 3: Terrestrial & Aquatic Biodegradation

While atmospheric oxidation dominates, soil and water spills require understanding of microbial fate.

Microbial Metabolic Pathways

Bacteria such as Pseudomonas, Rhodococcus, and Bacillus species degrade acyclic terpenes via the

-

Terminal Oxidation: Monooxygenases (e.g., AlkB) oxidize the terminal methyl group (C-12 or C-15) to an alcohol, then to an aldehyde, and finally to a carboxylic acid (Farnesoic acid).

-

Activation: The acid is activated to a Coenzyme-A thioester.

- -Oxidation: Sequential removal of 2-carbon units (Acetyl-CoA) via the standard fatty acid degradation cycle.

Hydrolysis

In aqueous environments,

Part 4: Experimental Protocols

Protocol A: Smog Chamber Ozonolysis (Atmospheric Simulation)

Purpose: To determine rate constants and identify SOA markers (DHMHO). Validation: This protocol is self-validating via the use of a reference compound (e.g., cyclohexane) to monitor dilution and wall losses.

-

Chamber Preparation:

-

Use a Teflon (FEP) smog chamber (10–15

). -

Flush with purified zero air (< 5 ppb NOx, < 2 ppb VOCs) for 24 hours.

-

Inject ammonium sulfate seed aerosol (

) if studying SOA yield.

-

-

Reactant Injection:

-

Inject

-farnesene vapor to achieve ~500 ppb concentration. -

Allow 30 minutes for mixing.

-

Control Step: Collect a "Time 0" sample on Tenax TA tubes (Gas) and Quartz filters (Particle).

-

-

Oxidation Initiation:

-

Inject Ozone (

) to achieve ~1 ppm (excess conditions for pseudo-first-order kinetics). -

Monitor

decay using a UV photometric analyzer.

-

-

Sampling:

-

Gas Phase: Draw air through DNPH cartridges (for carbonyls) and Tenax tubes every 15 minutes.

-

Particle Phase: Collect aerosol on filters after 1 hour of reaction time.

-

-

Analysis:

-

Extract filters with Methanol.

-

Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to detect hydroxylated species like DHMHO.

-

Analyze via GC-MS (EI/CI modes).

-

Figure 2: Workflow for characterizing atmospheric degradation products in a smog chamber.

Protocol B: Microbial Degradation Assay (Soil/Water)

Purpose: To assess biodegradability and half-life in terrestrial/aquatic matrices.

-

Media Preparation: Prepare Mineral Salt Medium (MSM) containing no carbon source.

-

Inoculum: Use activated sludge or a specific degrader strain (e.g., Pseudomonas aeruginosa).

-

Setup:

-

Add 100 mL MSM to 250 mL Erlenmeyer flasks.

-

Add

-farnesene (100 mg/L) as the sole carbon source. (Note: Use a surfactant like Tween 80 at 0.01% to improve solubility if necessary, but run a surfactant-only control).

-

-

Incubation: Incubate at 30°C on a rotary shaker (150 rpm) for 7–14 days.

-

Sampling: Extract 5 mL aliquots every 24 hours.

-

Extraction & Analysis:

-

Extract with Ethyl Acetate (1:1 v/v).

-

Analyze organic layer via GC-FID for residual farnesene.

-

Calculate degradation percentage:

.

-

Part 5: Environmental Impact[2]

The degradation of

-

SOA Formation: The high yield of low-volatility products (like DHMHO and oligomers) contributes significantly to PM2.5 formation in forested regions.

-

Signaling Disruption: Rapid ozonolysis destroys the "alarm" signal for aphids, potentially altering predator-prey dynamics in agricultural fields where farnesene-emitting crops are used.

References

-

Kim, D., et al. (2011). Rate constants for the gas-phase reactions of OH and O3 with

-ocimene, -

Kourtchev, I., et al. (2009). Gas-phase reaction of (E)-

-farnesene with ozone: Rate coefficient and carbonyl products. Atmospheric Environment, 43(20), 3182-3190. Link -

Jaoui, M., et al. (2016). Ozonolysis of

/ -

Atkinson, R., & Arey, J. (2003). Atmospheric degradation of volatile organic compounds. Chemical Reviews, 103(12), 4605-4638. Link

-

Marmulla, R., & Harder, J. (2014). Microbial monoterpene transformations—a review. Frontiers in Microbiology, 5, 346. Link

Methodological & Application

extraction of beta-farnesene from plant material

Application Note: High-Purity Extraction and Isolation of (E)-

Abstract

This application note details a validated workflow for the extraction, isolation, and quantification of (E)-

Introduction & Molecule Profile

(E)-

Chemical Challenges:

-

Isomerization: The (E)-isomer can isomerize to the (Z)-form or cyclize under high thermal stress.

-

Oxidation: The conjugated double bond system makes it susceptible to rapid oxidation (farnesene epoxide) upon air exposure.

-

Source Variability: M. chamomilla exists in specific chemotypes.[1][2] The "farnesene-chemotype" can yield up to 40-60%

-farnesene, whereas bisabolol-chemotypes yield <5%.

Material Selection & Pre-treatment

Critical Control Point (CCP): Raw material sourcing is the single largest variable.

-

Primary Source: Matricaria chamomilla flowers (dried).

-

Specification: Must be confirmed as (E)-

-farnesene chemotype via GC-FID snapshot before bulk processing.

-

-

Secondary Source: Humulus lupulus (Hops) – specifically cultivars like 'Saaz' or 'Tettnanger'.

Pre-treatment Protocol:

-

Drying: Lyophilization (Freeze Drying) is preferred over air-drying to prevent volatile loss. Target moisture content: <10%.

-

Comminution: Cryogenic grinding (using liquid N

) is recommended to prevent heat generation. Particle size target: 0.5–1.0 mm (Standard Mesh 18–35). Note: Finer powder causes channeling in SFE; coarser material limits mass transfer.

Extraction Methodologies

Method A: Steam Distillation (Baseline Protocol)

Best for: Qualitative profiling and robust essential oil recovery where thermal degradation is acceptable.

Workflow:

-

Load 100g of dried chamomile flowers into a 2L round-bottom flask.

-

Add 1.2L distilled water (Ratio 1:12 w/v).

-

Connect to a Clevenger-type apparatus with a chilled condenser (4°C).

-

Distillation Time: 3 hours. (Note:

-farnesene elutes early; extended distillation increases chamazulene artifacts). -

Collect the blue/green oil layer.[3] Dry over anhydrous Na

SO -

Store under N

gas at -20°C.

Method B: Supercritical CO Extraction (SFE) (Recommended)

Best for: High purity, zero thermal degradation, and solvent-free residues.

Mechanistic Insight: Sesquiterpenes like

SFE Protocol Parameters:

| Parameter | Setting | Rationale |

| Solvent | 99.9% CO | Inert, non-oxidizing environment. |

| Flow Rate | 15–20 g/min | Optimized for 1L vessel to maintain equilibrium. |

| Extraction Pressure | 90 – 100 bar | Selective for sesquiterpenes. >150 bar co-extracts waxes. |

| Extraction Temp | 40°C | Low temp prevents isomerization. |

| Separator 1 Temp | 0°C | Promotes rapid precipitation of volatiles. |

| Co-solvent | None | Ethanol increases polarity, extracting unwanted phenolics. |

| Duration | 60–90 min | Exhaustive extraction of volatiles occurs early. |

SFE Workflow Diagram:

Caption: Figure 1: Optimized Supercritical CO2 workflow for selective sesquiterpene extraction.

Purification: Flash Chromatography

The crude extract from SFE is cleaner than steam distillation but still contains other terpenes (e.g., bisabolol, germacrene D).

Stationary Phase: Silica Gel 60 (230–400 mesh).

Mobile Phase: Pentane (100%)

Step-by-Step Isolation:

-

Column Packing: Slurry pack silica gel in Pentane. Ratio: 30g silica per 1g crude oil.

-

Loading: Dissolve crude oil in minimum volume of pentane and load carefully.

-

Elution:

-

Fraction A (Hydrocarbons): Elute with 100% Pentane.

-farnesene is non-polar and elutes rapidly in this fraction, separating it from oxygenated sesquiterpenes (like bisabolol) which retain longer.

-

-

TLC Monitoring: Silica plates, Solvent: Toluene:Ethyl Acetate (93:7). Stain: Vanillin-H

SO -

Concentration: Rotary evaporate Fraction A at <30°C under reduced pressure. Warning: Do not overheat; farnesene polymerizes.

Analytical Validation (GC-MS)

To confirm identity and purity.[4]

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: HP-5MS UI (30m x 0.25mm, 0.25µm film).

Method Parameters:

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Split 50:1, Temp 250°C.

-

Oven Program:

-

40°C hold for 3 min.

-

Ramp 3°C/min to 150°C.

-

Ramp 20°C/min to 280°C.

-

-

MS Source: 230°C, EI (70 eV).

-

Scan Range: 35–400 amu.

Identification Criteria:

-

Retention Index (RI): ~1455-1460 on HP-5MS.

-

Mass Spectrum: Base peak m/z 69 ; Key fragments m/z 41, 93, 133 . Molecular ion m/z 204 (often weak).

Data Summary & Troubleshooting

Table 1: Comparative Yield and Purity

| Metric | Steam Distillation (SD) | SFE-CO |

| Total Oil Yield | 0.4 – 0.8% | 0.3 – 0.6% |

| 15 – 30% | 35 – 55% | |

| Thermal Degradation | Moderate (Matricine | None |

| Solvent Residue | None (Water) | None |

| Downstream Processing | Requires drying & extensive cleanup | Ready for Flash Chromatography |

Troubleshooting Guide:

-

Issue: Low Yield in SFE.

-

Fix: Check moisture content. If >12%, water acts as a barrier. Grind finer, but ensure no channeling.

-

-

Issue: Polymerization in Vial.

-

Fix: Store pure isolate with 0.1% BHT (antioxidant) or under Argon at -80°C.

-

-

Issue: Co-elution in GC.

-

Fix: Use a slower temperature ramp (2°C/min) around 120-140°C to separate

-farnesene from

-

References

-

Satyal, P., et al. (2012). Composition and Bioactivities of an (E)-ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

-Farnesene Chemotype of Chamomile (Matricaria chamomilla) Essential Oil from Nepal.[1] Natural Product Communications. Link -

Reverchon, E. (1997). Supercritical fluid extraction and fractionation of essential oils and related products.[3] The Journal of Supercritical Fluids. Link

-

Povh, N. P., et al. (2001). Extraction of essential oil and oleoresin from chamomile by steam distillation and extraction with organic solvents. Revista Brasileira de Plantas Medicinais. Link

-

Kotnik, P., et al. (2007). Supercritical CO2 extraction of chamomile flower heads. Acta Chimica Slovenica. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5281517, beta-Farnesene. Link

Sources

High-Fidelity Profiling of Farnesene Isomers via HS-SPME-GC-MS

Application Note: AN-FAR-001

Executive Summary

Farnesene, specifically the isomers

This guide details a robust Headspace Solid-Phase Microextraction (HS-SPME) protocol designed to capture farnesene with high sensitivity while preserving its isomeric integrity. By exploiting the partition coefficients of sesquiterpenes, this solvent-free method offers a self-validating workflow suitable for complex biological matrices.

Mechanistic Architecture

To master SPME for farnesene, one must understand the thermodynamics driving the extraction. It is not a "total extraction" technique but an equilibrium technique .[1]

The Three-Phase Equilibrium

In HS-SPME, the analyte partitions between three phases: the sample matrix (

Where:

- : Fiber/headspace distribution constant (Critical for coating selection).

- : Headspace/sample distribution constant (Driven by temperature/salt).

- : Volumes of fiber, headspace, and sample.

For hydrophobic sesquiterpenes like farnesene (

Visualization: The Extraction Kinetic Pathway

Figure 1: Kinetic pathway of farnesene during HS-SPME. Note the reversible nature of the adsorption steps, emphasizing the need for strict timing controls.

Critical Optimization Parameters

Fiber Selection: The Polarity Match

Farnesene is non-polar. The "like dissolves like" rule suggests a non-polar fiber. However, matrix complexity dictates the final choice.

| Fiber Type | Composition | Mechanism | Application Recommendation |

| PDMS (100 µm) | Polydimethylsiloxane | Absorption (Liquid) | High Concentration: Best for pure oils or biofuels. Rugged, linear response, minimal competition. |

| DVB/CAR/PDMS | Divinylbenzene/Carboxen/PDMS | Adsorption (Solid) | Trace Analysis: The "Grey" fiber. Best for biological tissues (apple peel, leaves). Higher capacity but prone to displacement effects. |

| PDMS/DVB (65 µm) | PDMS/Divinylbenzene | Mixed | General Purpose: Good compromise for volatiles and semi-volatiles. |

Expert Insight: For trace farnesene profiling in plant tissue, use DVB/CAR/PDMS . Its micropores (Carboxen) trap small volatiles while mesopores (DVB) retain the sesquiterpenes.

Temperature: The "Goldilocks" Zone

-

Risk:

-Farnesene is thermally unstable. Temperatures >80°C induce rearrangement to conjugated trienes or oxidation to 6-methyl-5-hepten-2-one (MHO). -

Protocol Limit: 40°C to 50°C . Do not exceed 60°C.

-

Logic: While higher heat increases

(sensitivity), it degrades the analyte profile, creating false positives for oxidation products.

Ionic Strength (Salting Out)

Adding NaCl (saturation) decreases the solubility of organic compounds in water, driving them into the headspace.

-

Requirement: Add NaCl to 20-30% (w/v).

Detailed Protocol: HS-SPME-GC-MS for Farnesene

Materials & Reagents

-

SPME Fiber: 50/30 µm DVB/CAR/PDMS (Supelco/Sigma 57328-U or equivalent).

-

Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

-

Internal Standard (ISTD):

-Farnesene-d6 (Ideal) or trans-Caryophyllene (Practical alternative, similar volatility). -

Matrix Modifier: NaCl (Analytical Grade), baked at 140°C to remove organic impurities.

Step-by-Step Workflow

Step 1: Sample Preparation[2]

-

Tissue: Cryo-mill plant tissue (e.g., apple peel) under liquid nitrogen. Weigh 1.0 g into a 20 mL vial.

-

Liquid: For biofuels/oils, dilute in methanol/water (5:95) to bring into linear range.

-

Salt Addition: Add 3 mL of saturated NaCl solution (or 1g solid NaCl + 3mL HPLC water).

-

ISTD Spike: Add 10 µL of Internal Standard solution (10 µg/mL in methanol). Crucial: Inject below the liquid surface.

-

Seal: Immediately cap and vortex for 30 seconds.

Step 2: Incubation & Extraction (Automated/Manual)

-

Pre-incubation: 10 minutes at 40°C with agitation (250 rpm). This equilibrates the headspace.[3][4]

-

Fiber Exposure: Pierce septum; expose fiber to headspace (15 mm depth).

-

Extraction Time: 30 minutes at 40°C.

-

Note: Maintain constant agitation.[5] Static extraction leads to localized depletion around the fiber (boundary layer effect).

-

Step 3: Desorption & GC Parameters[6]

-

Inlet Temperature: 250°C.

-

Mode: Splitless (1 min) for trace; Split (1:10 or 1:50) for high concentration.

-

Liner: 0.75 mm ID SPME liner (minimizes peak broadening).

-

Desorption Time: 3 minutes (Fiber should remain in inlet to clean).

Step 4: GC-MS Acquisition

-

Column: 5%-Phenyl-methylpolysiloxane (HP-5MS, DB-5MS), 30m x 0.25mm x 0.25µm.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

40°C (hold 2 min)

-

Ramp 5°C/min to 180°C (resolves isomers)

-

Ramp 20°C/min to 280°C (bake out)

-

-

MS Detection:

-

Scan Mode: 35–350 m/z (for identification).

-

SIM Mode (Quantification): Target m/z93, 69, 41 (Farnesene characteristic ions).

-

Quality Control & Troubleshooting

Isomerization Check

Farnesene exists as

-

Validation: Inject a cold standard (liquid injection) and compare the isomer ratio to the SPME injection. If the SPME run shows significantly higher degradation products, lower the inlet temperature to 220°C.

Carryover Management

Sesquiterpenes are "sticky."

-

Protocol: Run a blank fiber desorption between every 5 samples.

-

Fix: If ghost peaks appear, bake the fiber at 260°C for 10 minutes in a separate conditioning station (or GC inlet with high split flow).

Competition Effects

Using DVB/CAR/PDMS fibers can lead to analyte displacement if the matrix is rich in other volatiles (e.g., limonene in citrus).

-

Solution: If linearity is poor at high concentrations, switch to the 100 µm PDMS fiber (absorption mechanism is non-competitive).

Oxidation Artifacts

If you detect 6-methyl-5-hepten-2-one (MHO) or conjugated trienols, it indicates oxidation.

-

Root Cause: Sample preparation delay or excessive heating.

-

Fix: Purge vials with Nitrogen (

) before capping.

Data Analysis & Quantification

Identification

Sesquiterpenes have similar mass spectra (base peak 93/69). Mass spectral matching (NIST library) is insufficient.

-

Requirement: You must calculate the Linear Retention Index (LRI) using a C8-C20 alkane ladder run under identical conditions.

- -Farnesene LRI (HP-5MS): Approx. 1505-1510.

- -Farnesene LRI (HP-5MS): Approx. 1455-1460.

Quantification Equation

Using the Internal Standard (ISTD) method:

Where

Figure 2: Data processing logic for reliable quantification.

References

-

Sigma-Aldrich. (n.d.). Solid Phase Microextraction (SPME).[1][3][5][6][7][8][9] Retrieved from

-

Agilent Technologies. (2020). Solid Phase Microextraction Fundamentals.[2][3] Retrieved from

-

Risticevic, S., et al. (2010). Protocol for solid-phase microextraction method development. Nature Protocols.[2] Retrieved from

-

Whitaker, B. D., et al. (2007). Oxidation products of alpha-farnesene associated with superficial scald development in d'Anjou pear fruits are conjugated trienols.[10] Journal of Agricultural and Food Chemistry. Retrieved from

-

Jaoui, M., et al. (2017). Ozonolysis of α/β-farnesene mixture: analysis of gas-phase and particulate reaction products.[11][12] Atmospheric Environment.[12] Retrieved from

-

BenchChem. (n.d.). Application Notes and Protocols for the Quantification of α-Farnesene. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protocol for solid-phase microextraction method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Headspace solid-phase microextraction comprehensive 2D gas chromatography-time of flight mass spectrometry (HS-SPME-GC × GC-TOFMS) for origin traceability of the genus Hymenaea resinites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.vscht.cz [web.vscht.cz]

- 6. mdpi.com [mdpi.com]

- 7. Comparison of different fibers for the solid-phase microextraction of phthalate esters from water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. supelco.com.tw [supelco.com.tw]

- 10. Oxidation products of alpha-farnesene associated with superficial scald development in d'Anjou pear fruits are conjugated trienols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ozonolysis of α/β-farnesene mixture: analysis of gas-phase and particulate reaction products - PMC [pmc.ncbi.nlm.nih.gov]

beta-farnesene as a precursor for biofuel production

Application Note: High-Yield Production and Conversion of

Abstract

-Farnesene (Part 1: Metabolic Engineering Strategy (The Biological Chassis)

Objective: Divert carbon flux from the native mevalonate (MVA) pathway toward

Pathway Design & Enzyme Selection

The industrial standard host is S. cerevisiae due to its robustness and established MVA pathway. The core engineering requirement is the heterologous expression of

-

Source Enzyme: Artemisia annua

-farnesene synthase (AaFS).[3] -

Mechanism: AaFS catalyzes the conversion of Farnesyl Pyrophosphate (FPP) into (E)-

-farnesene, releasing pyrophosphate.[2] -

Key Genetic Modifications:

-

Flux Push (Upstream): Overexpression of truncated HMG-CoA Reductase (tHMG1) to deregulate the rate-limiting step of the MVA pathway.

-

Flux Pull (Downstream): High-copy expression of AaFS (codon-optimized for yeast).

-

Competitive Pathway Block: Downregulation of Squalene Synthase (ERG9). ERG9 consumes FPP to make sterols. Replacing the native promoter with a repressible promoter (e.g.,

) or a weak constitutive promoter restricts sterol production to the minimum required for cell survival, diverting FPP to farnesene.

-

Pathway Visualization

Figure 1: Engineered Mevalonate Pathway. Green nodes indicate upregulation; Red indicates downregulation. FPP serves as the critical branch point.

Part 2: Biphasic Fermentation Protocol

Rationale:

Reagents & Setup

-

Host: Engineered S. cerevisiae (CEN.PK background recommended).

-

Medium: YPD (Seed) / Defined Mineral Medium (Feed).

-

Organic Overlay: Isopropyl Myristate (IPM) or Dodecane (10-20% v/v).

-

Why IPM? Biocompatible, high partition coefficient for terpenes, and distinct boiling point (

C at 9 mmHg) facilitates downstream separation.

-

Step-by-Step Protocol

| Phase | Duration | Operational Parameters | Action / Notes |

| 1. Seed Train | 24 hrs | 30°C, 200 RPM | Inoculate 50 mL YPD from glycerol stock. Grow to |

| 2. Inoculation | T=0 | pH 5.0, DO > 30% | Transfer seed to bioreactor (initial vol: 1.5L). Initial Glucose: 20 g/L. |

| 3. Overlay Addition | T=6-8 hrs | -- | CRITICAL: Add sterile IPM (20% of working volume) once cells enter exponential phase ( |

| 4. Fed-Batch | 72-120 hrs | Feed Rate: Exponential | Initiate glucose feed to maintain residual glucose < 1 g/L (prevent Crabtree effect). Maintain RQ |

| 5. Harvest | End | -- | Stop agitation. Allow phases to separate by gravity (1-2 hrs). Decant the top organic layer containing farnesene. |

Self-Validation Check:

-

Microscopy: Check for cell lysis at the aqueous-organic interface. IPM should not cause significant viability loss.

-

Gas Analysis: Monitor off-gas CO2. A drop in CER (Carbon Dioxide Evolution Rate) without nutrient limitation indicates toxicity.

Part 3: Downstream Processing & Hydrogenation

Objective: Convert the unstable alkene precursor (

Purification

-

Phase Separation: Centrifuge the harvested emulsion (3000 x g, 10 min) to sharpen the IPM/Aqueous interface.

-

Flash Distillation: Separate

-farnesene (B.P.

Hydrogenation Protocol

This step saturates the four double bonds of farnesene.[1][5][6]

-

Catalyst: 5-10% Palladium on Carbon (Pd/C).

-

Reactor: High-pressure Parr reactor.

Workflow:

-

Load purified

-farnesene into the reactor. -

Add Pd/C catalyst (0.5% w/w loading).[7]

-

Purge with

(3x) to remove oxygen. -

Pressurize with

to 500 psi (34 bar) . -

Heat to 100°C with vigorous stirring (1000 RPM).

-

Monitor: Reaction is complete when

consumption plateaus (typically 1-4 hours). -

Filtration: Remove catalyst via celite filtration.

-

Result: 2,6,10-trimethyldodecane (Farnesane).[1]

Process Workflow Diagram

Figure 2: Integrated workflow from bioreactor to fuel pump.

Part 4: Analytical Characterization (GC-MS)

Objective: Quantify titer and purity.

-

Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).

-

Column: HP-5MS (30m x 0.25mm x 0.25µm).

-

Internal Standard: Trans-caryophyllene or Hexadecane (100 µM).

GC Method Parameters:

| Parameter | Setting |

| Inlet Temp | 250°C |

| Injection | Splitless (1 µL) |

| Carrier Gas | Helium (1 mL/min) |

| Oven Program | 100°C (1 min hold) |

| Detection | MS Scan (m/z 40-500) |

| Retention Time |

References

-

Renninger, N. S., et al. (2011). Production of farnesene. U.S. Patent No. 7,846,696. Amyris, Inc.

-

Meadows, A. L., et al. (2016). Rewriting yeast central carbon metabolism for industrial isoprenoid production. Nature, 537(7622), 694-697.

-

Paddon, C. J., & Keasling, J. D. (2014). Semi-synthetic artemisinin: a model for the use of synthetic biology in pharmaceutical development. Nature Reviews Microbiology, 12(5), 355-367.

-

Liu, H., et al. (2013). Production of farnesene and its derivatives by metabolic engineering of Saccharomyces cerevisiae. Biotechnology for Biofuels, 6, 1-12.[4]

-

Tippmann, S., et al. (2016).

-farnesene in Saccharomyces cerevisiae. Journal of Biological Engineering, 10, 1-12.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN106011178A - Method for preparing beta-farnesene by fermentation of sugar sorghum stalks and sugarcane waste residues - Google Patents [patents.google.com]

- 5. WO2016064853A1 - Selective partial hydrogenation of beta-farnesene - Google Patents [patents.google.com]

- 6. WO2016064853A1 - Selective partial hydrogenation of beta-farnesene - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Introduction: β-Farnesene as a Versatile Bio-Based Platform Chemical

An Application Guide to the Synthesis and Derivatization of β-Farnesene for Novel Applications

Beta-farnesene ((E)-β-farnesene) is an acyclic sesquiterpene, a 15-carbon isoprenoid, that has emerged as a pivotal platform molecule in the transition towards a sustainable, bio-based economy.[1][2] Structurally, it is 7,11-dimethyl-3-methylene-1,6,10-dodecatriene.[3] While traditionally sourced in minute quantities from plants, recent advancements in synthetic biology have enabled its large-scale production via microbial fermentation, making it a cost-effective and renewable alternative to petroleum-based feedstocks.[1][4] The market for farnesene produced through biosynthesis is now close to 100%.[1]

This guide provides an in-depth exploration of the synthesis of β-farnesene and its subsequent conversion into a diverse array of functional derivatives. We will delve into the causality behind synthetic strategies, present detailed experimental protocols, and survey the novel applications of these derivatives in biofuels, polymer science, pharmaceuticals, and agriculture.

Part 1: The Foundation - Synthesis of β-Farnesene

The cornerstone of utilizing β-farnesene derivatives is the efficient and scalable production of the parent molecule. While chemical synthesis routes exist, they are often hampered by low yields, a lack of stereoselectivity, and significant environmental impact.[5] Consequently, biotechnological production has become the dominant and commercially viable method.

Biotechnological Synthesis: Metabolic Engineering of Microbial Hosts

The microbial synthesis of β-farnesene is centered on harnessing and optimizing the native mevalonate (MVA) pathway in host organisms like the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica.[1][2] The MVA pathway is a natural metabolic route for producing isoprenoid precursors. The synthesis begins with the condensation of two acetyl-CoA molecules and proceeds through a series of enzymatic steps to produce farnesyl pyrophosphate (FPP), the direct precursor to β-farnesene.[1][6]

The Causality Behind Host and Pathway Engineering:

-

Host Selection: Y. lipolytica is often chosen due to its high endogenous acetyl-CoA flux and its ability to utilize a wide range of carbon sources, including inexpensive lignocellulosic hydrolysates.[1][2]

-

Pathway Upregulation: To maximize the carbon flux towards FPP, key rate-limiting enzymes in the MVA pathway are overexpressed. A critical enzyme is HMG-CoA reductase. Enhancing its expression can significantly boost the production of downstream isoprenoids.[2]

-

Terminal Enzyme Introduction: A farnesene synthase (FS) gene, often from a plant source like Artemisia annua (AaFS), is introduced into the host.[5][7] This enzyme specifically catalyzes the conversion of FPP to (E)-β-farnesene.[5]

-

Cofactor Engineering: The synthesis process is energy-intensive, requiring cofactors like ATP and NADPH. Engineering the central carbon metabolism to increase the supply of these cofactors can further enhance β-farnesene titers.[8]

Production Titers in Engineered Microbes

Metabolic engineering efforts have led to substantial increases in β-farnesene production. The table below summarizes representative titers achieved in different engineered hosts.

| Microbial Host | Key Engineering Strategies | Titer Achieved (g/L) | Reference |

| Yarrowia lipolytica | Overexpression of MVA pathway genes, PanK gene, and media optimization. | 24.6 | [1] |

| Yarrowia lipolytica | Enhanced expression of HMG-CoA reductase and β-farnesene synthase from lignocellulosic hydrolysate. | 7.38 | [2] |

| Ogataea polymorpha | Optimization of MVA pathway and enhanced acetyl-CoA supply from methanol. | 14.7 | [8] |

| Saccharomyces cerevisiae | Not specified in detail | up to 130 | [1] |

Part 2: Synthesis of β-Farnesene Derivatives

The true power of β-farnesene as a platform chemical lies in its versatile reactivity, which allows for the synthesis of a wide range of derivatives with tailored properties. The conjugated diene system and the terminal double bond are key functional handles for chemical modification.

Hydrogenation to Farnesane (Biofuel)

One of the most significant applications of β-farnesene is its conversion to farnesane, a renewable jet fuel and diesel substitute.[7]

-

Reaction: The process involves the complete hydrogenation of the carbon-carbon double bonds in β-farnesene.[7]

-

Causality: This saturation converts the olefinic farnesene into a branched-chain alkane (farnesane). This structure is highly desirable for fuel applications because it imparts a high cetane number, excellent cold-flow properties (low cloud point), and optimal density, making it a "drop-in" replacement for conventional fuels.[9]

-

Catalysts: This reaction is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on alumina (Pt/Al₂O₃) under a hydrogen atmosphere.

Polymerization to Bio-Based Materials

The conjugated diene structure of β-farnesene makes it an excellent monomer for polymerization, creating novel bio-based polymers with unique properties.[4][9]

-

Reaction Types: β-farnesene can be polymerized via several mechanisms, including anionic, cationic, and nitroxide-mediated polymerization (NMP).[4][10]

-

Causality of Anionic Polymerization: Anionic polymerization of β-farnesene is particularly noteworthy. It produces a highly branched, "bottlebrush" polymer architecture.[4] This structure prevents the polymer chains from entangling, even at high molecular weights, which results in materials with unique rheological properties, such as reduced rolling resistance and improved compression set, making them ideal for applications like performance tires and thermoplastic elastomers.[4][9]

Functionalization for Specialty Chemicals

-

Vitamin E Synthesis: β-farnesene serves as a key intermediate in a more sustainable synthesis of isophytol, a precursor to Vitamin E. This bio-based route involves fewer hazardous chemicals and reduces carbon dioxide emissions by approximately 60% compared to traditional chemical synthesis.[5][9]

-

Agrochemicals: (E)-β-farnesene is a natural alarm pheromone for most aphid species.[3][11] However, its high volatility and susceptibility to oxidation limit its agricultural use.[12] Researchers are synthesizing more stable and potent analogues. For example, derivatives incorporating a pyrazole moiety have been shown to exhibit both binding to aphid odorant-binding proteins and significant aphicidal activity.[12]

-

Fragrances and Flavors: β-farnesene is a natural component of many essential oils and contributes to the aroma of flowers like gardenia.[3][13] Its derivatives can be used to create novel fragrance and flavor compounds.[14]

Part 3: Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should adapt these based on available equipment and specific experimental goals, always adhering to strict safety standards.

Protocol 1: Biotechnological Production of β-Farnesene in Yarrowia lipolytica

Objective: To produce β-farnesene using a metabolically engineered strain of Y. lipolytica in a fed-batch fermentation process. This protocol is based on principles described in the literature.[1][2]

Materials:

-

Engineered Y. lipolytica strain harboring an optimized MVA pathway and a farnesene synthase gene.

-

YPD starter medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).

-

Fermentation medium (per liter): 20 g glucose, 10 g yeast extract, 2.5 g (NH₄)₂SO₄, 3 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, and trace metal solution.

-

Feeding solution: 500 g/L glucose.

-

Dodecane (for in-situ product removal).

-

Bioreactor (2L capacity) with controls for pH, temperature, and dissolved oxygen (DO).

Procedure:

-

Inoculum Preparation: Inoculate 50 mL of YPD medium with a single colony of the engineered Y. lipolytica strain. Grow at 30°C with shaking at 220 rpm for 24-48 hours.

-

Bioreactor Setup: Prepare 1L of fermentation medium in the 2L bioreactor and sterilize. After cooling, add the inoculum to achieve an initial OD₆₀₀ of ~0.5.

-

Initial Batch Phase: Set the fermentation parameters: Temperature at 30°C, pH controlled at 5.5 with NH₄OH, and airflow at 1 vvm. Maintain DO above 20% by cascading the agitation speed (300-800 rpm).

-

Organic Overlay: After 12 hours of cultivation, add 100 mL of sterile dodecane to the bioreactor. This organic layer serves as an in-situ trap for the secreted β-farnesene, preventing product toxicity and evaporation.

-

Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), begin the fed-batch phase. Continuously feed the 500 g/L glucose solution at a rate that maintains a low glucose concentration in the broth (< 5 g/L).

-

Sampling and Analysis:

-

Aseptically withdraw samples every 12 hours.

-

Separate the dodecane layer from the aqueous broth by centrifugation.

-

Dilute the dodecane sample in a suitable solvent (e.g., hexane) containing an internal standard (e.g., caryophyllene).

-

Quantify the β-farnesene concentration using Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Harvest: Continue fermentation for 120-144 hours. Harvest the dodecane layer for downstream processing.

Self-Validation: The protocol's success is validated by time-course analysis of cell growth (OD₆₀₀), glucose consumption, and β-farnesene production. A successful run will show robust cell growth followed by a steady increase in product titer in the dodecane phase, reaching several grams per liter.

Protocol 2: Synthesis of Farnesane via Hydrogenation of β-Farnesene

Objective: To convert β-farnesene into farnesane through catalytic hydrogenation.

Materials:

-

β-Farnesene (extracted from fermentation or purchased).

-

Palladium on carbon (10% Pd/C) catalyst.

-

Anhydrous ethanol (or other suitable solvent like hexane).

-

High-pressure hydrogenation reactor (e.g., Parr hydrogenator).

-

Hydrogen gas (high purity).

Procedure:

-

Reactor Charging: In a glass liner, dissolve 10 g of β-farnesene in 100 mL of anhydrous ethanol. Carefully add 0.5 g of 10% Pd/C catalyst.

-

Reactor Assembly: Place the glass liner into the high-pressure reactor. Seal the reactor according to the manufacturer's instructions.

-

Inerting: Purge the reactor vessel 3-5 times with nitrogen gas to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 30 bar (~435 psi). Begin stirring and heat the reactor to 50°C.

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours when hydrogen uptake ceases.

-

Work-up:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter pad with additional ethanol.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

-

Purification and Analysis: The resulting crude farnesane can be purified by vacuum distillation if necessary. Confirm the complete saturation of double bonds using ¹H NMR spectroscopy (disappearance of olefinic proton signals) and GC-MS (mass shift from 204.36 g/mol for farnesene to 212.42 g/mol for farnesane).

Self-Validation: The absence of olefinic peaks in the ¹H NMR spectrum and a single peak corresponding to the correct mass in the GC-MS analysis confirm the complete conversion to farnesane.

Conclusion and Future Outlook

β-farnesene stands as a testament to the power of synthetic biology in creating sustainable chemical solutions. Its efficient microbial production provides a robust foundation for a new generation of bio-based products. The derivatives of β-farnesene are not mere "green" replacements; they offer novel functionalities and performance advantages in applications ranging from advanced biofuels to high-performance polymers and targeted agricultural solutions. As metabolic engineering strategies become more sophisticated and our understanding of derivatization chemistry deepens, the scope of applications for this versatile platform molecule will undoubtedly continue to expand, paving the way for a more sustainable industrial landscape.

References

-

Revealing the Mechanisms of Enhanced β-Farnesene Production in Yarrowia lipolytica through Metabolomics Analysis. PubMed Central. Available at: [Link]

-

Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers. ACS Publications. Available at: [Link]

-

Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers. PubMed Central. Available at: [Link]

-

farnesene biosynthesis. PubChem. Available at: [Link]

-

ß-Farnesene Exogenous Application as a Novel Damage Induction Model to Fast Explore the Effectiveness of Postharvest Strategies: The Case Study of the 'Rocha' Pear DOP. MDPI. Available at: [Link]

-

Polymerization of Biobased Farnesene in Miniemulsions by Nitroxide-Mediated Polymerization. ACS Omega. Available at: [Link]

-

Polymerization of Biobased Farnesene in Miniemulsions by Nitroxide-Mediated Polymerization. ACS Omega. Available at: [Link]

-

The Role of (E)-β-Farnesene in Tritrophic Interactions: Biosynthesis, Chemoreception, and Evolution. Annual Reviews. Available at: [Link]

-

β-Farnesene Production from Low-Cost Glucose in Lignocellulosic Hydrolysate by Engineered Yarrowia lipolytica. MDPI. Available at: [Link]

-

Integrated Volatile Metabolome and Transcriptome Analysis Provides Insights into Floral Aroma Biosynthesis in Waterlilies (Nymphaea L.). MDPI. Available at: [Link]

-

First time β-farnesene production by the versatile bacterium Cupriavidus necator. National Institutes of Health. Available at: [Link]

-

Farnesene. Wikipedia. Available at: [Link]

-

(E)-beta-farnesene. The Good Scents Company. Available at: [Link]

-

MegaBio: An integrated process for production of farnesene, a versatile platform chemical, from domestic lignocellulosic feedstock. Amyris. Available at: [Link]

-

Engineering yeast for high-level production of β-farnesene from sole methanol. PubMed. Available at: [Link]

-

New analogues of (E)-β-farnesene with insecticidal activity and binding affinity to aphid odorant-binding proteins. PubMed. Available at: [Link]

-

Synthesis and characterization of farnesene-based polymers. ResearchGate. Available at: [Link]

-

beta-Farnesene. PubChem. Available at: [Link]

-

(PDF) Farnesene-Nature's Bioactive Ally: From Plant Defense to Sustainable Jet Fuel and Human Health Benefits. ResearchGate. Available at: [Link]

Sources

- 1. Revealing the Mechanisms of Enhanced β-Farnesene Production in Yarrowia lipolytica through Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Farnesene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. farnesene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. First time β-farnesene production by the versatile bacterium Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineering yeast for high-level production of β-farnesene from sole methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. beta-Farnesene | C15H24 | CID 5281517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. New analogues of (E)-β-farnesene with insecticidal activity and binding affinity to aphid odorant-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. (E)-beta-farnesene, 18794-84-8 [thegoodscentscompany.com]

Application Notes & Protocols for Beta-Farnesene in Flavor and Fragrance Research

For: Researchers, scientists, and drug development professionals.

Introduction: The Aromatic Potential of Beta-Farnesene

Beta-farnesene is a naturally occurring acyclic sesquiterpene, a class of organic compounds responsible for many of the characteristic scents of plants.[1][2] It is one of two primary isomers, the other being alpha-farnesene, which differ in the location of a carbon-carbon double bond.[3][4] While both are found in nature, (E)-beta-farnesene is the most common naturally occurring isomer and has garnered significant attention in the flavor and fragrance industry for its unique sensory profile and versatile applications.[5][6]

Historically extracted in small quantities from essential oils of plants like green apple skins, ginger, and chamomile, recent advancements in biotechnology have enabled its large-scale, sustainable production through microbial fermentation.[1][5][7] This has transformed beta-farnesene from a niche, high-cost ingredient into a readily available building block for innovative flavor and fragrance formulations.[8] This guide provides an in-depth exploration of beta-farnesene's properties, applications, and the protocols necessary for its effective use in a research and development setting.

Physicochemical and Sensory Properties

The utility of beta-farnesene in flavor and fragrance formulations is dictated by its distinct chemical and sensory characteristics. It is a volatile compound, allowing it to be readily perceived by the olfactory system.[9] Its sensory profile is complex, offering a palette of notes for perfumers and flavorists.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄ | [10][11] |

| Molecular Weight | 204.35 g/mol | [10] |

| Appearance | Colorless to pale yellow liquid | [11][12][13] |

| Boiling Point | ~272°C (522°F) | [14] |

| Flash Point | ~110°C (230°F) | [11][13] |

| Specific Gravity | ~0.823 - 0.834 @ 25°C | [13] |

| Odor Profile | Woody, green, vegetative with lavender, citrus, and herbaceous undertones. Often associated with the scent of fresh green apples. | [1][14][15] |

| Flavor Profile | Sweet, fruity (apple skin, peach, mango), slightly terpenic, woody, and can have spicy or peppery notes. | [1][12][14] |

Natural Occurrence and Biosynthesis

Beta-farnesene is widespread in the plant kingdom, contributing to the characteristic aroma of many fruits, flowers, and spices. It is notably found in green apple skins, chamomile, ginger, hops, and patchouli.[1][5][16] In nature, it often serves protective functions, acting as a natural insect repellent or as an alarm pheromone for aphids.[1][17][18]

The biosynthesis of beta-farnesene in plants occurs through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which produce the universal terpene precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3][4] These C5 units are sequentially condensed to form the C15 precursor, farnesyl diphosphate (FPP). A specific enzyme, (E)-beta-farnesene synthase, then catalyzes the conversion of FPP into (E)-beta-farnesene.[3]

Caption: Simplified biosynthesis pathway of (E)-beta-farnesene from IPP and DMAPP.

Biotechnological Production: A Sustainable Source

The low abundance of farnesene in natural sources makes extraction economically unviable for large-scale applications.[19] Biotechnological production using engineered microorganisms, such as Saccharomyces cerevisiae (yeast) and E. coli, has emerged as a cost-effective and sustainable alternative.[5][7][20] This approach involves introducing the genetic machinery for the farnesene biosynthesis pathway into a microbial host, which then converts simple sugars into high-purity beta-farnesene during fermentation.[9][21]

Advantages of Biotechnological Production:

-

Sustainability: Utilizes renewable feedstocks (e.g., sugarcane).[7][12]

-

Scalability: Production can be scaled up to meet industrial demand.[8]

-

Purity: Fermentation yields high-purity isomeric forms, which is crucial for consistent flavor and fragrance profiles.[8]

-

Reliability: Production is independent of climate and harvest variations.[12]

Caption: General workflow for the biotechnological production of beta-farnesene.

Application Notes for Flavor & Fragrance Formulations

Beta-farnesene's complex aromatic profile makes it a versatile ingredient. It can be used to impart freshness, add green and fruity notes, or provide a woody, herbal base.

-

In Fragrances: It is primarily used as a fragrance and masking agent. Its green, woody, and slightly floral notes make it an excellent component for adding freshness and a natural character to perfumes, personal care products, and household cleaners.[1][5] It can be used to build warm, balsamic, and herbal accords, often found in oriental-style fragrances.[5]

-

In Flavors: Beta-farnesene can round out and enhance the flavors of other ingredients by contributing sweet, herbal, and faintly fruity notes.[1] It is particularly effective in creating or boosting green apple, peach, and mango flavor profiles.[12] Its slightly peppery or spicy sensation can add complexity to certain formulations.[1]

Recommended Usage Levels:

-

Fragrance Concentrates: Up to 3.0%[13]

-

Flavor Formulations: Governed by Good Manufacturing Practices (GMP). Beta-farnesene has received FEMA GRAS™ status (FEMA Number 4971), indicating it is generally recognized as safe for use in food.[12][22]

Protocols for Research & Development

Protocol 1: Quantification of Beta-Farnesene in a Fragrance Oil using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately determine the concentration of beta-farnesene in a complex fragrance oil matrix.

Materials:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

DB-5 or equivalent non-polar capillary column

-

High-purity helium carrier gas

-

Beta-farnesene standard (≥95% purity)

-

Fragrance oil sample

-

Dichloromethane (DCM) or hexane, analytical grade

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Standard Preparation: a. Prepare a stock solution of 1000 µg/mL of beta-farnesene in DCM. b. Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: a. Accurately weigh 100 mg of the fragrance oil into a 10 mL volumetric flask. b. Dilute to volume with DCM and mix thoroughly. This represents a 1:100 dilution. Further dilution may be necessary to fall within the calibration range.

-

GC-MS Analysis: a. Injection: Inject 1 µL of each standard and sample solution into the GC-MS. b. GC Conditions (Example):

- Inlet Temperature: 250°C

- Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

- Carrier Gas Flow: 1.0 mL/min (constant flow). c. MS Conditions (Example):

- Ion Source Temperature: 230°C

- Scan Mode: Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity using characteristic ions (e.g., m/z 69, 93, 136, 204).

-